

Speciophylline: A Technical Guide to its Physical and Chemical Properties for Researchers

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This technical guide provides a comprehensive overview of the physical and chemical properties of **Speciophylline**, an oxindole alkaloid found in plants of the Mitragyna and Uncaria genera. This document is intended for researchers, scientists, and drug development professionals interested in the scientific and therapeutic potential of this natural compound.

Introduction

Speciophylline, also known as Uncarine D, is a pentacyclic oxindole alkaloid that has garnered scientific interest for its biological activities, including its potential as an antiplasmodial agent.[1] As a member of the oxindole alkaloid family, its structural characteristics and chemical properties are of significant interest for medicinal chemistry and drug discovery. This guide consolidates available data on its physical, chemical, and biological properties to serve as a foundational resource for further research and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Speciophylline** is presented below. While experimentally determined values for melting point, boiling point, and specific solubility are not readily available in the current literature, computed data from reliable chemical databases are provided.

Table 1: General Properties of Speciophylline



Property	Value	Source
Molecular Formula	C21H24N2O4	PubChem[2]
Molecular Weight	368.4 g/mol	PubChem[2]
IUPAC Name	methyl (1S,4aS,5aR,6S,10aS)-1- methyl-2'- oxospiro[1,4a,5,5a,7,8,10,10a- octahydropyrano[3,4- f]indolizine-6,3'-1H-indole]-4- carboxylate	PubChem[2]
CAS Number	4697-68-1	PubChem[2]
Synonyms	Uncarine D, Speciophyllin	PubChem[2]

Table 2: Computed Physicochemical Properties of Speciophylline

Property	Value	Source
XLogP3-AA	1.6	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem[2]
Hydrogen Bond Acceptor Count	5	PubChem[2]
Rotatable Bond Count	1	PubChem[2]
Exact Mass	368.17360725 Da	PubChem[2]
Topological Polar Surface Area	77.2 Ų	PubChem
Heavy Atom Count	27	PubChem[2]
Complexity	692	PubChem[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of **Speciophylline**.



Table 3: Spectroscopic Data for Speciophylline

Technique	Data Highlights	Source
¹³ C NMR	Spectral data available.	PubChem[2]
Mass Spectrometry (LC-MS)	Precursor m/z: 369.1808837 ([M+H]+)	PubChem[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline methodologies for the isolation, characterization, and evaluation of **Speciophylline**'s biological activity.

Isolation and Purification of Speciophylline from Mitragyna speciosa

The following is a general protocol for the isolation and purification of alkaloids from Mitragyna speciosa leaves, which can be adapted for the specific isolation of **Speciophylline**.

Experimental Workflow: Isolation and Purification of Speciophylline



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Caption: Workflow for the isolation and purification of **Speciophylline**.

Methodology:

Extraction: Dried and powdered leaves of Mitragyna speciosa are subjected to sequential
solvent extraction, typically starting with a non-polar solvent like n-hexane to remove lipids,
followed by solvents of increasing polarity such as chloroform and methanol to extract the
alkaloids.[3][4]



- Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid mixture.[3]
- Purification: The crude extract is then subjected to column chromatography over silica gel. A
 gradient elution system, for example, with hexane and ethyl acetate, is used to separate the
 different alkaloid components.[3][5]
- Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Speciophylline.
- Final Purification: Fractions rich in Speciophylline are pooled and concentrated to yield the purified compound. Further purification can be achieved using techniques like preparative TLC or HPLC.[4]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Two-dimensional NMR techniques (COSY, HSQC, HMBC) are employed for the complete assignment of proton and carbon signals.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to determine the exact mass and molecular formula of **Speciophylline**. Electrospray ionization (ESI) is a common ionization technique for this class of compounds.[2]

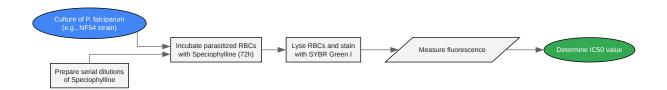
Biological Activity and Potential Signaling Pathways

Speciophylline has demonstrated antiplasmodial activity against Plasmodium falciparum.[1] The precise mechanism of action has not been fully elucidated for **Speciophylline** itself; however, related oxindole alkaloids are known to interfere with parasitic cellular processes.

In Vitro Antiplasmodial Activity Assay

Experimental Workflow: In Vitro Antiplasmodial Assay





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Caption: Workflow for determining the in vitro antiplasmodial activity.

Methodology:

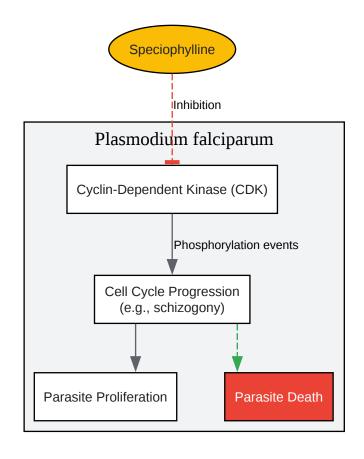
- Parasite Culture: A chloroquine-sensitive strain of P. falciparum (e.g., NF54) is cultured in human red blood cells (RBCs) in a suitable culture medium.
- Drug Preparation: **Speciophylline** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.
- Incubation: The parasite culture is incubated with the different concentrations of **Speciophylline** in a 96-well plate for 72 hours.[6]
- Growth Inhibition Assay: Parasite growth is quantified using a fluorescent dye such as SYBR
 Green I, which intercalates with the DNA of the parasites. The fluorescence intensity is
 proportional to the parasite load.[6]
- IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration.

Potential Mechanism of Action and Signaling Pathways

While the direct molecular targets of **Speciophylline** are yet to be definitively identified, the antiplasmodial activity of oxindole alkaloids may involve the inhibition of key parasitic enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for the parasite's cell cycle progression.[7] Inhibition of these kinases would lead to a disruption of the parasite's life cycle.

Hypothesized Signaling Pathway Inhibition by Speciophylline





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Caption: Hypothesized mechanism of action of **Speciophylline** against P. falciparum.

This proposed pathway suggests that **Speciophylline** may inhibit parasitic CDKs, thereby arresting the cell cycle and leading to parasite death. Further research is required to validate this hypothesis and to identify the specific CDK(s) or other molecular targets of **Speciophylline**.

Conclusion

Speciophylline is a promising natural product with demonstrated antiplasmodial activity. This technical guide provides a summary of its known physical and chemical properties and outlines key experimental protocols for its study. Further research is warranted to fully characterize its physicochemical properties, elucidate its precise mechanism of action, and explore its full therapeutic potential. The information presented here serves as a valuable resource for scientists and researchers dedicated to advancing the field of natural product drug discovery.



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